molecular formula C24H28N4O3 B4038391 N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide

N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide

Cat. No.: B4038391
M. Wt: 420.5 g/mol
InChI Key: AWNNOGNPFXZPBE-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phthalazine moiety, and a phenoxyacetamide group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(morpholin-4-yl)phthalazin-1-amine with 4-bromophenol to form 4-[4-(morpholin-4-yl)phthalazin-1-yl]phenol. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-{4-[4-(morpholin-4-yl)phenyl]phenoxy}acetamide
  • N,N-diethyl-2-{4-[4-(piperidin-4-yl)phthalazin-1-yl]phenoxy}acetamide
  • N,N-diethyl-2-{4-[4-(morpholin-4-yl)quinazolin-1-yl]phenoxy}acetamide

Uniqueness

What sets N,N-diethyl-2-{4-[4-(morpholin-4-yl)phthalazin-1-yl]phenoxy}acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-2-[4-(4-morpholin-4-ylphthalazin-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-3-27(4-2)22(29)17-31-19-11-9-18(10-12-19)23-20-7-5-6-8-21(20)24(26-25-23)28-13-15-30-16-14-28/h5-12H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNNOGNPFXZPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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